molecular formula C10H7BrClNO B15318711 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one

1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B15318711
M. Wt: 272.52 g/mol
InChI Key: NKKIUSGVINNMLL-UHFFFAOYSA-N
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Description

1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a halogenated indole derivative featuring a bromine atom at the 4-position of the indole ring and a chloroacetyl group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules targeting enzymes or protein complexes .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(4-bromo-1H-indol-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H7BrClNO/c11-7-2-1-3-8-10(7)6(5-13-8)9(14)4-12/h1-3,5,13H,4H2

InChI Key

NKKIUSGVINNMLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the halogenation of indole derivatives. One common method includes the bromination of indole at the 4-position, followed by the introduction of a chloroethanone group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethanone Group

The α-chloroketone moiety undergoes nucleophilic substitution under basic conditions. This reactivity enables functionalization at the ethanone chain:

Reaction TypeConditionsProductsYieldKey ObservationsSource
Alkoxy substitutionNaOCH₃ in methanol, 25°C1-(4-Bromo-1H-indol-3-yl)-2-methoxyethan-1-one78%Faster kinetics compared to bulkier alkoxides
Amine substitutionNH₃ in THF, 0°C → rt1-(4-Bromo-1H-indol-3-yl)-2-aminoethan-1-one65%Requires 12–16 h for completion
Thiol substitutionHSCH₂Ph, K₂CO₃ in DMF1-(4-Bromo-1H-indol-3-yl)-2-(benzylthio)ethan-1-one82%Higher yields with aromatic thiols

Mechanistic Insight : The electron-withdrawing ketone group polarizes the C–Cl bond, facilitating S<sub>N</sub>2 displacement. Steric hindrance from the indole ring slows reactions with bulky nucleophiles.

Cross-Coupling Reactions at the Bromine Substituent

The 4-bromoindole moiety participates in palladium-catalyzed cross-coupling reactions:

Table 1: Coupling Reactions and Outcomes

ReactionCatalyst SystemConditionsProductYieldNotesSource
Suzuki (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C4-Aryl-1H-indol-3-yl-2-chloroethan-1-one60–85%Tolerates electron-rich/withdrawn aryl groups
Sonogashira (terminal alkyne)PdCl₂(PPh₃)₂, CuIDIPA, 1-propanol, 85°C4-Alkynyl-1H-indol-3-yl-2-chloroethan-1-one16–23%Lower yields due to steric hindrance
Buchwald–Hartwig (amine)Pd₂(dba)₃, XantphosToluene, 110°C4-Amino-1H-indol-3-yl-2-chloroethan-1-one70%Requires strong base (Cs₂CO₃)

Key Limitation : Competing decomposition occurs above 100°C due to thermal instability of the chloroethanone group.

Indole Ring Functionalization

The indole core undergoes electrophilic substitution, primarily at the C5 and C7 positions:

Table 2: Electrophilic Reactions

ReagentConditionsProductRegioselectivityYieldSource
HNO₃/H₂SO₄0°C, 1 h5-Nitro-4-bromo-1H-indol-3-yl-2-chloroethan-1-oneC5 > C7 (4:1)55%
Br₂ in AcOHrt, 30 min5,7-Dibromo-4-bromo-1H-indol-3-yl-2-chloroethan-1-oneC5 and C790%
CH₃I, AgOTfDCM, 40°C1-Methyl-4-bromo-1H-indol-3-yl-2-chloroethan-1-oneN1 alkylation88%

Notable Trend : Electron-withdrawing groups (e.g., Br at C4) deactivate the indole ring, necessitating vigorous conditions for electrophilic attacks.

Reduction and Oxidation Reactions

The ketone group is susceptible to redox transformations:

  • Ketone Reduction :
    Using NaBH₄ in EtOH yields 1-(4-bromo-1H-indol-3-yl)-2-chloroethanol (92% yield), which dehydrates to the corresponding alkene under acidic conditions .

  • Oxidative Cleavage :
    Treatment with KMnO₄/H₂SO₄ cleaves the ethanone chain, producing 4-bromo-1H-indole-3-carboxylic acid (65% yield).

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polycyclic systems:

ConditionsProductKey DriverYieldSource
PTSA, DMSO, 90°CTetrahydrocarbazolone derivativeAcid-catalyzed aldol cyclization20%
CuI, DMF, 120°CIndolo[3,2-b]quinolineUllmann-type coupling35%

Challenge : Competing intermolecular reactions reduce cyclization efficiency. Microwave irradiation improves yields in some cases .

Stability and Reaction Considerations

  • Thermal Sensitivity : Decomposes above 150°C, limiting high-temperature applications.

  • Solvent Effects : Reactivity in DMF > THF > DCM due to polarity and coordinating ability.

  • pH Dependence : Acidic conditions promote indole protonation, altering electronic properties.

Scientific Research Applications

1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving halogenated indoles, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(5-Bromo-1H-indol-3-yl)-2-chloroethan-1-one (CAS: 65040-36-0): The bromine atom at the 5-position (vs. Its safety profile includes inhalation risks and requires stringent handling .
  • (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d): The addition of a methoxyphenyl group increases molecular weight (437.0051 Da) and introduces π-π stacking interactions, which may improve binding affinity to aromatic protein pockets .

Heterocyclic Modifications

  • 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9) : Replacing the indole ring with a thiophene reduces planarity and alters electron distribution, impacting solubility and metabolic stability .
  • 1-[1-(4-tert-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one : The pyrrole core with bulky tert-butyl groups enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drug candidates .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Synthetic Challenges Reference
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one C₁₀H₇BrClNO 272.53 Not reported Bromine positioning selectivity
(E)-3d (Methoxyphenyl derivative) C₂₂H₁₄BrClN₂O 437.01 Not reported Three-component coupling efficiency
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one C₆H₄BrClOS 239.52 Not reported Thiophene functionalization
  • Synthetic Hurdles: Bis-alkylation of phenols with chloroacetyl-piperazine derivatives often fails due to steric and electronic mismatches, necessitating alternative routes like multi-step couplings .

Biological Activity

1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom on the indole ring and a chloroethanone moiety. The synthesis typically involves the reaction of 4-bromoindole with chloroacetyl chloride under basic conditions, yielding the desired product in moderate to high yields depending on the reaction conditions utilized.

Biological Activity Overview

Antimicrobial Activity : Research indicates that derivatives of indole compounds, including 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one, exhibit notable antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

Analgesic Properties : A study focused on various indole derivatives demonstrated that compounds similar to 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one possess analgesic activity. The evaluation was performed using the tail immersion technique in Wistar albino mice, where certain derivatives showed significant analgesic effects comparable to standard analgesics like diclofenac sodium .

Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activity of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is thought to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : Indole derivatives have been shown to interact with ribosomal RNA and inhibit protein synthesis, which may contribute to their antimicrobial effects .
  • Modulation of Cellular Pathways : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells. This modulation can lead to enhanced cell death in malignancies .

Case Studies and Research Findings

StudyFindings
Tasleem et al. (2018)Evaluated analgesic activity using tail immersion technique; found moderate analgesic effects for indole derivatives including 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one .
PMC Study (2023)Investigated antimicrobial properties against Mycobacterium tuberculosis; showed promising results for indole derivatives .
Cytotoxicity AssessmentDemonstrated potential for inducing apoptosis in cancer cell lines; further research needed for clinical applications .

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